molecular formula C20H22ClN3O2 B7738038 CID 2789491

CID 2789491

Cat. No.: B7738038
M. Wt: 371.9 g/mol
InChI Key: VWWOXYAKSNINTB-UHFFFAOYSA-N
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Description

CID 2789491 is a useful research compound. Its molecular formula is C20H22ClN3O2 and its molecular weight is 371.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-[(2-phenylquinazolin-4-yl)amino]hexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2.ClH/c24-18(25)13-5-2-8-14-21-20-16-11-6-7-12-17(16)22-19(23-20)15-9-3-1-4-10-15;/h1,3-4,6-7,9-12H,2,5,8,13-14H2,(H,24,25)(H,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWOXYAKSNINTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCCCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

How to formulate focused research questions for CID 2789491 studies?

Basic Research Question A well-constructed research question should be specific, measurable, and address gaps in existing knowledge. Begin by defining the chemical or biological properties of this compound that warrant investigation (e.g., reactivity, metabolic pathways). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions, ensuring alignment with experimental feasibility and relevance to current scientific debates . Avoid broad inquiries (e.g., "What is this compound?") in favor of hypothesis-driven questions (e.g., "How does pH influence the stability of this compound in aqueous solutions?"). Test questions for clarity and scope using peer feedback .

What methodologies are effective for literature review in this compound research?

Basic Research Question
Systematic reviews should prioritize primary sources (e.g., peer-reviewed journals, patents) over secondary summaries. Use databases like PubMed, SciFinder, and Web of Science with keyword combinations (e.g., "this compound AND synthesis," "this compound AND toxicity"). Critically evaluate sources for reproducibility: check if experimental conditions (e.g., solvent purity, temperature) are fully documented . Tools like citation managers (Zotero, EndNote) and matrices (Excel tables categorizing methods/results) help identify trends and contradictions .

Best practices for experimental design in synthesizing this compound?

Basic Research Question
Adopt a modular approach:

Objective Definition : Specify yield, purity, or reaction efficiency targets.

Variable Selection : Identify independent variables (e.g., catalyst loading, reaction time) and dependent metrics (e.g., NMR purity, HPLC retention time).

Control Groups : Include negative controls (e.g., catalyst-free reactions) and positive controls (e.g., established synthetic routes).

Statistical Validation : Use factorial design or response surface methodology (RSM) to optimize parameters . Document procedures comprehensively to enable replication .

How to analyze contradictory data in this compound studies?

Advanced Research Question
Contradictions often arise from methodological variability (e.g., solvent polarity, analytical techniques). Apply principal contradiction analysis:

Identify the dominant factor influencing discrepancies (e.g., temperature gradients in kinetic studies).

Validate datasets using orthogonal methods (e.g., corroborate mass spectrometry results with NMR).

Conduct meta-analyses to quantify variability across studies . For example, if two papers report conflicting catalytic efficiencies for this compound, compare reaction scales, purification methods, and instrumentation sensitivity .

How to optimize reaction parameters for this compound synthesis?

Advanced Research Question
Use computational and empirical strategies:

Parameter Optimization Strategy Validation Method
TemperatureGradient experiments (e.g., 25°C–80°C)Arrhenius plot analysis
Catalyst LoadingDoE (Design of Experiments) with 0.1–5 mol%ANOVA for significance
Solvent PolaritySolvent screening (e.g., DMSO vs. THF)Kamlet-Taft parameters
Reaction TimeTime-course sampling (e.g., 1h–24h intervals)Kinetic modeling

Addressing reproducibility challenges in this compound research?

Advanced Research Question
Reproducibility issues often stem from undocumented variables (e.g., trace impurities, humidity). Mitigate by:

Detailed Protocols : Specify equipment calibration, reagent lot numbers, and environmental controls .

Open Data Practices : Share raw spectra, chromatograms, and code for data processing in repositories like Zenodo .

Collaborative Validation : Partner with independent labs to replicate key findings .

Integrating multi-omics data in this compound mechanism studies?

Advanced Research Question
Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines:

Data Alignment : Map this compound-induced gene expression changes (RNA-seq) to protein abundance (LC-MS/MS) .

Pathway Enrichment : Tools like MetaboAnalyst or STRING identify perturbed pathways (e.g., oxidative stress response).

Machine Learning : Train models to predict dose-response relationships or off-target effects .

Ethical considerations in human subjects research involving this compound?

Advanced Research Question
For clinical or biomarker studies:

Informed Consent : Disclose potential risks (e.g., cytotoxicity) and anonymize participant data .

Regulatory Compliance : Obtain IRB approval and adhere to GDPR/HIPAA for data privacy.

Conflict of Interest : Declare funding sources (e.g., pharmaceutical sponsors) in publications .

Notes

  • Referencing : Use ACS or APA style for citations, ensuring traceability to primary data .

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